molecular formula C18H12ClNO2 B5597779 3-(4-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone

3-(4-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone

Cat. No. B5597779
M. Wt: 309.7 g/mol
InChI Key: YQEATIVQOKNDBT-QSJINSDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone is a chemical compound with various properties and applications in molecular spectroscopy and quantum chemical calculations.

Synthesis Analysis

The synthesis of related isoxazolone derivatives involves regiospecific methods, as detailed in the study of Kumarasinghe et al. (2009) on 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

Sivakumar et al. (2021) provide insights into the molecular structure of a similar compound, 3-(4-Chlorophenyl)-5-[4-propane-2-yl) phenyl-4, 5-dihydro-1H-pyrazole-1-yl] (pyridin-4-yl) methanone, through spectroscopic and quantum chemical analysis (Sivakumar et al., 2021).

Chemical Reactions and Properties

Research by Zhu et al. (2019) on the palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones gives insights into chemical reactions and properties associated with isoxazolone derivatives (Zhu, Xu, Wang, & Ji, 2019).

Physical Properties Analysis

The physical properties of related compounds, such as crystal and molecular structure, are detailed in the study of Kimura (1986) on 3-pyrazolone derivatives (Kimura, 1986).

Chemical Properties Analysis

Viji et al. (2020) conducted molecular docking and quantum chemical calculations on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, offering insights into the chemical properties of similar isoxazolone compounds (Viji et al., 2020).

Scientific Research Applications

Plant Growth Regulation and Herbicide Potential

Isoxazolone derivatives, including compounds similar to 3-(4-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone, have been identified as potent plant growth regulators. These compounds exhibit promising applications as herbicides and plant growth retardants. Their synthesis involves the reaction of corresponding N-halogenocarbonylisoxazolone with an amine or the corresponding 3-hydroxyisoxazole with a carbamoyl halide (Chew et al., 1979).

Antimicrobial Activity

A series of novel compounds incorporating the core structure of 3-(4-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone have demonstrated significant antimicrobial activities. These compounds have been tested against a range of bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans, showing potent effects against these strains (B'Bhatt & Sharma, 2017).

Anti-inflammatory Agents

Isoxazolone derivatives have also been synthesized for potential anti-inflammatory applications. These compounds have undergone evaluation for their effectiveness against inflammation and have shown promising results in preclinical models. The potential of these compounds as anti-inflammatory agents highlights the versatility of the isoxazolone scaffold in medicinal chemistry (Kendre, Landge, & Bhusare, 2015).

Spectroscopic and Quantum Chemical Analysis

The isoxazolone derivatives have been the subject of detailed spectroscopic and quantum chemical analysis to elucidate their molecular structures, vibrational frequencies, and potential electrostatic maps. This analysis provides valuable insights into the properties of these compounds, facilitating their optimization for various applications (Viji et al., 2020).

Antifungal Applications

Novel isoxazolone compounds have shown potent antifungal activities, offering a new avenue for the development of antifungal agents. The solubility, thermodynamic, and partitioning processes of these compounds in biologically relevant solvents have been characterized, supporting their potential use in treating fungal infections (Volkova, Levshin, & Perlovich, 2020).

properties

IUPAC Name

(4Z)-3-(4-chlorophenyl)-4-[(E)-3-phenylprop-2-enylidene]-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO2/c19-15-11-9-14(10-12-15)17-16(18(21)22-20-17)8-4-7-13-5-2-1-3-6-13/h1-12H/b7-4+,16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEATIVQOKNDBT-QSJINSDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=NOC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=NOC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.